molecular formula C10H14 B1582087 2,8-Decadiyne CAS No. 4116-93-2

2,8-Decadiyne

Cat. No.: B1582087
CAS No.: 4116-93-2
M. Wt: 134.22 g/mol
InChI Key: KORPQWPYEOSKGV-UHFFFAOYSA-N
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Description

2,8-Decadiyne is an organic compound with the molecular formula C₁₀H₁₄. It is characterized by the presence of two triple bonds located at the second and eighth positions of a ten-carbon chain. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Decadiyne can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where vinylidene chloride is reacted with 1-octyne in the presence of a palladium catalyst and copper(I) iodide. The reaction is typically carried out in toluene with n-butylamine as a base, followed by dehydrochlorination using lithium diisopropylamide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is usually purified through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2,8-Decadiyne undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alkanes or alkenes.

    Substitution: It can participate in substitution reactions, especially with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,8-Decadiyne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2,8-Decadiyne involves its ability to interact with various molecular targets. Its triple bonds make it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The compound can inhibit enzymes or disrupt cellular processes by forming adducts with proteins or nucleic acids.

Comparison with Similar Compounds

    1,3-Decadiyne: Another diyne with triple bonds at the first and third positions.

    2,4-Hexadiyne: A shorter chain diyne with triple bonds at the second and fourth positions.

    2,8-Decadiene: A similar compound with double bonds instead of triple bonds.

Uniqueness: 2,8-Decadiyne is unique due to its specific placement of triple bonds, which imparts distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

deca-2,8-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPQWPYEOSKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194096
Record name 2,8-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4116-93-2
Record name 2,8-Decadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Decadiyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,8-decadiyne react with ruthenium complexes containing antimony ligands?

A1: [] Research shows that this compound undergoes oxidative coupling when reacting with the half-sandwich ruthenium complex [RuCp(SbR3)(CH3CN)2]PF6 (where R = phenyl or n-butyl). This reaction initially forms an electrophilic metallacyclopentatriene complex. Due to the presence of α-alkyl substituents in this compound, the metallacyclopentatriene undergoes a 1,2-hydrogen shift, ultimately yielding a stable butadienyl carbene complex. [] This reaction pathway was supported by DFT/B3LYP calculations. []

Q2: Does the reaction outcome of this compound with ruthenium complexes change with different ligands?

A2: [] Yes, the nature of the ligand on the ruthenium complex can significantly impact the reaction pathway. While antimony-containing ligands like SbPh3 and SbBun3 lead to the formation of butadienyl carbene complexes, using phosphine ligands (PR3) results in a mechanistic changeover. [] Instead of a 1,2-hydrogen shift, the phosphine ligand migrates, resulting in the formation of an allyl carbene complex. [] This highlights the crucial role of ligand properties in influencing the reactivity of this compound with ruthenium complexes.

Q3: Can this compound undergo chelate-assisted macrocyclization with ruthenium complexes?

A3: [] While this compound itself does not readily undergo macrocyclization with ruthenium complexes, even at elevated temperatures, incorporating a thioether functionality within the diyne backbone can significantly alter its reactivity. [] For instance, the diyne 4,7,10-trithiatrideca-2,11-diyne (TTDD), containing three thioether groups, readily reacts with [Ru(CO)2(PPh3)3] at room temperature. [] This reaction forms a cyclopentadienone complex, highlighting the crucial role of the thioether group in facilitating the macrocyclization process via coordination to the ruthenium center. []

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